2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(1-Benzyl-1H-indol-3-yl)ethenyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazolinone core structure, which is fused with an indole moiety. The presence of these two significant heterocyclic systems makes this compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1-Benzyl-1H-indol-3-yl)ethenyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reaction: The final step involves the coupling of the indole moiety with the quinazolinone core through a vinyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1-Benzyl-1H-indol-3-yl)ethenyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives with oxidized functional groups.
Reduction: Reduced quinazolinone and indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-[(1E)-2-(1-Benzyl-1H-indol-3-yl)ethenyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and natural products.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1-Benzyl-1H-indol-3-yl)ethenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinazolinone core can inhibit certain enzymes, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core and have similar chemical properties.
Uniqueness
2-[(1E)-2-(1-Benzyl-1H-indol-3-yl)ethenyl]-3,4-dihydroquinazolin-4-one is unique due to the combination of the indole and quinazolinone moieties in a single molecule. This dual functionality enhances its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
2-[(E)-2-(1-benzylindol-3-yl)ethenyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c29-25-21-11-4-6-12-22(21)26-24(27-25)15-14-19-17-28(16-18-8-2-1-3-9-18)23-13-7-5-10-20(19)23/h1-15,17H,16H2,(H,26,27,29)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVOAIFXXMKYEK-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC4=NC5=CC=CC=C5C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/C4=NC5=CC=CC=C5C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.